tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate
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Overview
Description
The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” is a versatile material used in scientific research. Its unique structure and properties offer immense potential for various applications. This compound contains a nitrile group, an ester group, and a diazonium ion, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” involves multiple steps, starting with the formation of the nitrile group and the ester group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The diazonium ion can participate in substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, alcohols, and substituted aromatic compounds. These products are valuable intermediates in various chemical processes and applications .
Scientific Research Applications
The compound “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” exerts its effects involves interactions with molecular targets and pathways. The nitrile group can interact with enzymes and proteins, while the ester group can undergo hydrolysis to release active intermediates. The diazonium ion can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Contains a nitrile group but lacks the ester and diazonium functionalities.
Ethyl acetate: Contains an ester group but lacks the nitrile and diazonium functionalities.
Diazonium salts: Contain the diazonium ion but lack the nitrile and ester functionalities.
Uniqueness
The uniqueness of “CN(Ccoccoccn=[N+]=[N-])C(=O)OC©©C” lies in its combination of nitrile, ester, and diazonium groups, which provide a diverse range of reactivity and functionality. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-12(2,3)20-11(17)16(4)6-8-19-10-9-18-7-5-14-15-13/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEVTQIEDBSNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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